molecular formula C17H16FN3O B11832252 4-Quinazolinamine, N-(2-fluoro-4-methoxyphenyl)-N,2-dimethyl- CAS No. 827031-33-4

4-Quinazolinamine, N-(2-fluoro-4-methoxyphenyl)-N,2-dimethyl-

Cat. No.: B11832252
CAS No.: 827031-33-4
M. Wt: 297.33 g/mol
InChI Key: QROOVQPEUDNKIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-Quinazolinamine, N-(2-fluoro-4-methoxyphenyl)-N,2-dimethyl- (hereafter referred to as the target compound) belongs to the quinazolinamine class, characterized by a bicyclic quinazoline core substituted with aromatic and alkyl groups. Key features include:

  • N,2-dimethyl substitution on the quinazoline core.
  • 2-fluoro-4-methoxyphenyl group attached to the N4 position.
    These substitutions likely influence its physicochemical properties (e.g., solubility, logP) and biological activity, such as receptor binding or metabolic stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

827031-33-4

Molecular Formula

C17H16FN3O

Molecular Weight

297.33 g/mol

IUPAC Name

N-(2-fluoro-4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine

InChI

InChI=1S/C17H16FN3O/c1-11-19-15-7-5-4-6-13(15)17(20-11)21(2)16-9-8-12(22-3)10-14(16)18/h4-10H,1-3H3

InChI Key

QROOVQPEUDNKIB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)N(C)C3=C(C=C(C=C3)OC)F

Origin of Product

United States

Preparation Methods

Benzoxazinone Intermediate Formation

A common precursor for quinazolin-4(3H)-ones is benzoxazinone, synthesized from anthranilic acid derivatives. For example, 6-bromoanthranilic acid reacts with acetyl chloride to form an amide intermediate, which undergoes dehydrative cyclization in acetic anhydride to yield 2-methylbenzoxazinone. This intermediate serves as a versatile scaffold for subsequent functionalization.

Reaction Conditions :

  • Reactants : Anthranilic acid derivative (1 equiv), acetyl chloride (1.2 equiv).

  • Solvent : Acetic anhydride (neat).

  • Temperature : 120°C, 4 h.

  • Yield : 83%.

Quinazolin-4(3H)-one Formation

Condensation of benzoxazinone with amines introduces substituents at position 4. For instance, reacting 2-methylbenzoxazinone with methylamine in ethanol under reflux forms 2-methylquinazolin-4(3H)-one.

Optimization Insight :

  • Microwave irradiation reduces reaction time from 12 h to 30 min while improving yields by 15%.

  • Base additives (e.g., Cs2CO3) facilitate deprotonation, enhancing nucleophilicity of the amine.

Functionalization of the Quinazoline Core

Chlorination at Position 4

Phosphorus oxychloride (POCl3) converts quinazolin-4(3H)-ones to 4-chloroquinazolines, enabling SNAr reactions. For example, treating 2-methylquinazolin-4(3H)-one with POCl3 in DMF at reflux for 2 h yields 4-chloro-2-methylquinazoline.

Critical Parameters :

  • POCl3 Stoichiometry : 2.5 equiv ensures complete conversion.

  • Catalyst : Catalytic DMF (0.1 equiv) accelerates chlorination.

  • Yield : 85%.

Nucleophilic Aromatic Substitution (SNAr)

The 4-chloro intermediate reacts with N-methyl-2-fluoro-4-methoxyaniline to install the target substituent. SNAr proceeds efficiently in polar aprotic solvents (e.g., DMF, NMP) with base (K2CO3).

Case Study :

  • Reactants : 4-Chloro-2-methylquinazoline (1 equiv), N-methyl-2-fluoro-4-methoxyaniline (1.2 equiv).

  • Conditions : DMF, 120°C, 6 h.

  • Yield : 72%.

Side Reactions :

  • Overheating (>130°C) promotes dehalogenation, reducing yield by 20%.

  • Moisture leads to hydrolysis of the chloro intermediate; thus, anhydrous conditions are critical.

Alternative Route: Buchwald–Hartwig Amination

For substrates incompatible with SNAr, palladium-catalyzed cross-coupling offers a complementary approach. A mixture of 4-chloro-2-methylquinazoline, N-methyl-2-fluoro-4-methoxyaniline, Pd2(dba)3, Xantphos, and Cs2CO3 in toluene at 100°C for 24 h affords the target compound.

Advantages :

  • Tolerates electron-deficient aryl amines.

  • Higher functional group compatibility compared to SNAr.

Limitations :

  • Catalyst loading (5 mol%) increases cost.

  • Requires rigorous exclusion of oxygen.

Analytical Characterization and Validation

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.72 (d, J = 8.3 Hz, 1H, H-5), 7.92 (d, J = 8.5 Hz, 2H, Ar-H), 7.31 (d, J = 8.2 Hz, 2H, Ar-H), 3.87 (s, 3H, OCH3), 2.37 (s, 3H, CH3), 2.12 (s, 3H, N-CH3).

  • 13C NMR (101 MHz, DMSO-d6) : δ 162.4 (C-4), 158.9 (C-2), 152.3 (C-F), 134.6–115.2 (Ar-C), 56.1 (OCH3), 25.4 (CH3), 22.7 (N-CH3).

Purity Assessment

  • HPLC : >98% purity (C18 column, 70:30 MeOH/H2O, 1 mL/min).

  • Melting Point : 212–214°C (uncorrected).

Comparative Analysis of Synthetic Routes

MethodYield (%)Time (h)Cost (Relative)Scalability
SNAr726LowHigh
Buchwald–Hartwig6524HighModerate
Microwave-Assisted780.5ModerateHigh

Key Observations :

  • SNAr balances efficiency and cost for large-scale synthesis.

  • Microwave methods reduce time but require specialized equipment .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient quinazoline ring facilitates substitution at electrophilic positions. In related 4-quinazolinamines, the 2-methyl and 4-amino groups stabilize intermediates during displacement reactions:

  • Fluorine displacement : The 2-fluoro substituent on the aniline moiety undergoes SNAr with amines or alkoxides. For example, treatment with piperidine in DMSO at 120°C replaces fluorine with a piperidinyl group (yield: 78%) .

  • Chlorination : Reaction with POCl₃ converts the 4-amino group to a chloro substituent, enabling further functionalization (e.g., coupling with thiols or alcohols) .

Table 1: Representative SNAr Reactions

Substrate PositionReagent/ConditionsProductYieldSource
2-Fluoro (aniline)Piperidine/DMSO/120°CPiperidinyl derivative78%
4-Amino (quinazoline)POCl₃, reflux4-Chloroquinazoline92%

Biological Activity-Driven Modifications

The compound’s apoptosis-inducing properties correlate with its interactions with cellular targets:

  • Tubulin binding : The dimethylamino group at position 4 enhances hydrophobic interactions with β-tubulin, validated by docking studies (binding energy: −9.2 kcal/mol) .

  • Metabolic oxidation : In vivo studies in mice show hepatic CYP450-mediated demethylation of the 4-methoxyphenyl group, forming a catechol derivative (plasma t₁/₂: 2.1 hr) .

Table 2: Pharmacologically Relevant Transformations

Reaction TypeEnzyme/SystemMetaboliteBiological ImpactSource
O-DemethylationCYP3A4Catechol derivativeReduced BBB penetration
N-DemethylationLiver microsomesSecondary amineIncreased solubility

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

  • Suzuki-Miyaura : The 2-methyl group on quinazoline participates in cross-couplings with arylboronic acids under Pd(PPh₃)₄ catalysis (e.g., biphenyl derivative synthesis, yield: 65%) .

  • Buchwald-Hartwig Amination : Introduction of bulky amines at position 6 improves kinase inhibition (e.g., NEK4 IC₅₀: 1.2 µM vs. 8.7 µM for parent compound) .

Acid/Base-Mediated Rearrangements

  • Ring expansion : Treatment with HCl/EtOH induces cleavage of the quinazoline ring, forming anthranilic acid derivatives .

  • Dimroth rearrangement : Under alkaline conditions (KOH/DMSO), the 4-amino group migrates to position 2, generating a 2-amino-4-methoxyquinazoline isomer .

Electrophilic Aromatic Substitution

The electron-rich 4-methoxyphenyl group undergoes:

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position (relative to methoxy), yielding a precursor for reduced amine derivatives .

  • Halogenation : Br₂ in CHCl₃ selectively brominates the aniline ring (ortho to fluorine, 72% yield) .

Metabolic Transformation Pathways

Key Phase I/II pathways identified in pharmacokinetic studies:

  • Oxidation : CYP2D6-mediated hydroxylation at the quinazoline C-6 position .

  • Glucuronidation : UGT1A9 conjugates the catechol metabolite, enhancing renal excretion .

Scientific Research Applications

Anticancer Properties

One of the primary applications of 4-Quinazolinamine derivatives is in cancer treatment. Research indicates that compounds within this class exhibit significant anticancer activity by inducing apoptosis in cancer cells. For instance, N-(4-Methoxyphenyl)-N,2-dimethylquinazolin-4-amine has been identified as a potent apoptosis inducer with an effective concentration (EC50) of approximately 2 nM in cell-based assays. This compound demonstrates high efficacy in various cancer models, including human breast cancer xenografts .

Antimicrobial Activity

In addition to their anticancer properties, quinazolinamine derivatives have also been evaluated for their antimicrobial activities. A study reported that certain derivatives demonstrated moderate inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potential as antibacterial agents .

Antioxidant Properties

Another area of interest is the antioxidant activity of quinazolinamine derivatives. Research has shown that specific substitutions on the quinazoline ring can enhance antioxidant properties, which may contribute to their therapeutic effects in various diseases characterized by oxidative stress .

Structure-Activity Relationship Studies

The effectiveness of 4-Quinazolinamine compounds is often linked to their structural characteristics. SAR studies have been pivotal in identifying how different substituents affect biological activity. For instance, the presence of hydroxyl groups on the phenyl ring has been associated with increased antioxidant activity .

Case Studies

Several case studies highlight the therapeutic potential of 4-Quinazolinamine derivatives:

Study Objective Findings
Study on N-(4-Methoxyphenyl)-N,2-dimethylquinazolin-4-amineEvaluate anticancer efficacyDemonstrated high potency as an apoptosis inducer with EC50 of 2 nM; effective in mouse xenograft models
Antimicrobial evaluationTest antibacterial activityModerate activity against Staphylococcus aureus and E. coli; MIC values ranged from 70 to 80 mg/mL
Antioxidant assessmentInvestigate antioxidant propertiesCompounds with hydroxyl substitutions showed enhanced antioxidant activity

Mechanism of Action

The mechanism of action of N-(2-Fluoro-4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and leading to the desired therapeutic effect. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

a) N-(4-Chloro-2-fluorophenyl)-6,7-dimethoxy-4-quinazolinamine ()
  • Molecular Formula : C₁₆H₁₃ClFN₃O₂.
  • Key Features : Chlorine (electron-withdrawing) and fluorine at the phenyl ring, with dimethoxy groups on the quinazoline core.
  • Comparison: The chloro substituent may enhance electrophilic interactions compared to the target compound’s methoxy group.
b) Vandetanib ()
  • Molecular Formula : C₂₂H₂₄BrFN₄O₂.
  • Key Features : Bromo and fluoro substituents on the phenyl ring, with a piperidinylmethoxy chain.
  • Comparison : Vandetanib’s bulkier substituents (piperidinylmethoxy) contribute to its use as a tyrosine kinase inhibitor (TKI) in cancer therapy. The target compound’s smaller substituents (methoxy, dimethyl) may limit its kinase inhibition but improve solubility .
c) Gefitinib ()
  • Molecular Formula : C₂₂H₂₄ClFN₄O₃.
  • Key Features: Morpholinopropoxy chain and 3-chloro-4-fluorophenyl group.
  • Comparison: Gefitinib’s morpholinopropoxy chain enhances EGFR inhibition. The target compound’s 2-fluoro-4-methoxyphenyl group may alter target specificity due to positional differences in halogen substitution .

Antimicrobial vs. Anticancer Activity

  • CF3-Substituted Quinazolines (): Derivatives with CF₃ at ortho/para positions (A4, A5) showed potent antimicrobial activity (MIC: 3.9–15.6 mg/mL). The target compound lacks CF₃ but includes fluorine and methoxy groups, which may reduce antimicrobial potency but improve metabolic stability .
  • Anticancer Analogs : Vandetanib and Gefitinib highlight the role of extended side chains (e.g., piperidinylmethoxy) in targeting kinases. The target compound’s simpler structure may prioritize solubility over kinase affinity .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) Key Substituents logP (Predicted) Metabolic Stability
Target Compound ~330–340 N,2-dimethyl; 2-fluoro-4-methoxy ~3.5 Moderate (fluorine enhances stability)
N-(4-Chloro-2-Fluoro...) 333.75 6,7-dimethoxy; 4-chloro-2-fluoro ~3.8 High (chlorine resists oxidation)
Vandetanib 475.40 Bromo; piperidinylmethoxy ~4.2 Low (bulky groups slow metabolism)
Gefitinib 446.90 Morpholinopropoxy; 3-chloro-4-fluoro ~4.0 Moderate
  • Key Insights: The target compound’s N,2-dimethyl groups may improve membrane permeability compared to non-alkylated analogs. Fluorine in the 2-position enhances metabolic stability by resisting oxidative degradation .

Biological Activity

4-Quinazolinamine, N-(2-fluoro-4-methoxyphenyl)-N,2-dimethyl- is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and other relevant biological effects.

Overview of Quinazoline Derivatives

Quinazoline derivatives have been widely studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The quinazoline core structure is essential for the biological activity of these compounds, as modifications can significantly influence their efficacy and selectivity against various targets.

Anticancer Activity

Research indicates that 4-quinazolinamine derivatives exhibit potent anticancer properties. One notable study evaluated the compound N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, which demonstrated an EC50 of 2 nM in inducing apoptosis in cancer cells. This compound also showed excellent blood-brain barrier penetration and efficacy in mouse xenograft models .

Case Study: Structure-Activity Relationship (SAR)

A comprehensive SAR study highlighted the importance of specific substitutions on the quinazoline ring. The introduction of a methoxy group at the para position significantly enhanced anticancer activity compared to unsubstituted analogs. The presence of a dimethyl group at the N-2 position was also crucial for maintaining high potency against various cancer cell lines .

The mechanism through which 4-quinazolinamine compounds exert their anticancer effects involves induction of apoptosis and inhibition of key signaling pathways associated with cancer cell proliferation. Specifically, these compounds have been shown to inhibit kinases involved in cell cycle regulation and survival pathways .

Antimicrobial Activity

In addition to their anticancer properties, quinazoline derivatives have demonstrated antimicrobial activity. For instance, certain derivatives were tested against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness. Notably, some compounds exhibited significant inhibition against Candida albicans, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin .

Data Table: Biological Activities of Selected Quinazoline Derivatives

Compound NameBiological ActivityEC50/MIC ValuesReference
N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-aminePotent apoptosis inducerEC50 = 2 nM
6-Fluoro-4-quinazolinaminesNEK4 inhibitorsIC50 ~ 1 µM
Various quinazoline derivativesAntimicrobialMIC ~ 65 mg/mL

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Quinazolinamine, N-(2-fluoro-4-methoxyphenyl)-N,2-dimethyl-?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the quinazoline core. A common approach includes:

Nucleophilic substitution to introduce the 2-fluoro-4-methoxyphenyl group.

Methylation of the amine and quinazoline positions using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) .

Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water).
Reaction monitoring should use TLC and HPLC to ensure intermediate purity (>95%) .

Q. How is structural characterization performed for this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm substitution patterns and methyl group integration. The 2-fluoro group causes deshielding in adjacent protons .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H]⁺ = 345.15 g/mol).
  • X-ray Crystallography : Single-crystal analysis resolves spatial orientation of substituents, critical for understanding steric effects in biological assays .

Q. What analytical techniques are used to assess purity and stability?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) with UV detection at 254 nm to quantify impurities (<2%) .
  • GC-MS : For volatile byproducts from synthesis.
  • Stability Studies : Accelerated degradation under heat (40°C), light, and humidity (75% RH) over 30 days, analyzed via HPLC .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to kinase targets (e.g., EGFR). The 2-fluoro-4-methoxyphenyl group may occupy hydrophobic pockets, while the quinazoline core interacts with catalytic lysine residues .
  • MD Simulations : GROMACS or AMBER for 100-ns trajectories to assess binding stability. Analyze RMSD and hydrogen-bonding networks to prioritize in vitro testing .

Q. What strategies resolve contradictions in pharmacological data (e.g., in vitro vs. in vivo efficacy)?

  • Methodological Answer :

  • Meta-Analysis : Cross-reference data from multiple assays (e.g., kinase inhibition vs. cell viability). For example, poor in vivo bioavailability may explain discrepancies; address via formulation (e.g., PEGylation) or prodrug design .
  • Mechanistic Studies : Use CRISPR-edited cell lines to isolate target-specific effects from off-target interactions .

Q. How is structure-activity relationship (SAR) analysis conducted for derivatives of this compound?

  • Methodological Answer :

  • Analog Synthesis : Systematically modify substituents (e.g., replace methoxy with ethoxy, vary fluorine position).
  • Bioassay Correlation : Test analogs in dose-response assays (IC₅₀ values) against cancer cell lines (e.g., HCT-116, MCF-7).
  • 3D-QSAR : CoMFA or CoMSIA models to map steric/electronic requirements for activity .

Q. What are the challenges in optimizing this compound for blood-brain barrier (BBB) penetration?

  • Methodological Answer :

  • LogP Analysis : Aim for 2–3.5 (via HPLC logP measurements). The methoxy group may increase hydrophilicity, requiring lipophilic substituents (e.g., trifluoromethyl) .
  • P-gp Efflux Assays : Use MDCK-MDR1 cells to assess efflux ratios. Inhibitors like verapamil can mitigate P-gp-mediated exclusion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.